molecular formula C10H9NO2 B1606284 5-Ethyl-1H-indole-2,3-dione CAS No. 96202-56-1

5-Ethyl-1H-indole-2,3-dione

Cat. No. B1606284
CAS RN: 96202-56-1
M. Wt: 175.18 g/mol
InChI Key: XDGNFZUIJHZHHP-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

The title compound is prepared by treating 24.7 g (0.141 mol) 5-ethyl-1H-indole-2,3-dione (Example 49a) with 40 ml of 30% H2O2 in 226 ml 5% sodium hydroxide solution following a procedure given by A. Baruffini et. al. in II Farmaco, Ed. Sc., 23, 3 (1968). mp: 128-129° C. (Lit.: 126° C.); MS: 166 (M++1); HPLC: tret=7.00 min (Grad 1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
226 mL
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8]C(=O)[C:6]2=[O:13])[CH3:2].[OH:14]O>[OH-].[Na+]>[NH2:8][C:9]1[CH:10]=[CH:11][C:3]([CH2:1][CH3:2])=[CH:4][C:5]=1[C:6]([OH:13])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
C(C)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Name
Quantity
226 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mp: 128-129° C. (Lit.: 126° C.)
CUSTOM
Type
CUSTOM
Details
tret=7.00 min (Grad 1)
Duration
7 min

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.